5-Bromo-1-trityl-1H-indazole-3-carbaldehyde is a chemical compound with the molecular formula C₈H₅BrN₂O and a molecular weight of 225.04 g/mol. It is characterized by the presence of a bromine atom at the 5-position of the indazole ring and an aldehyde functional group at the 3-position. This compound is notable for its potential applications in medicinal chemistry, particularly in drug development due to its structural features that may interact with biological targets.
This process can yield approximately 76% of the desired product under optimized conditions .
Research indicates that 5-Bromo-1-trityl-1H-indazole-3-carbaldehyde exhibits significant biological activity, particularly as a potential therapeutic agent. Its structure suggests possible interactions with various biological pathways, including inhibition of certain enzymes involved in cancer progression and inflammation. Preliminary studies have shown it to possess properties that may influence Wnt signaling pathways, which are crucial in cell proliferation and differentiation .
Several synthesis methods have been documented for producing 5-Bromo-1-trityl-1H-indazole-3-carbaldehyde. Key methods include:
These methods can vary in terms of yield and purity, depending on reaction conditions such as temperature, solvent choice, and reagents used.
The primary applications of 5-Bromo-1-trityl-1H-indazole-3-carbaldehyde lie in medicinal chemistry and pharmaceutical development. Its unique structure makes it a candidate for:
Interaction studies involving 5-Bromo-1-trityl-1H-indazole-3-carbaldehyde focus on its binding affinity to various biological targets, including enzymes and receptors. These studies are essential for understanding its mechanism of action and therapeutic potential. Preliminary data suggest that it may interact with cytochrome P450 enzymes, indicating possible implications for drug metabolism .
Several compounds share structural similarities with 5-Bromo-1-trityl-1H-indazole-3-carbaldehyde, allowing for comparative analysis:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 6-Bromo-1H-indazole-3-carbaldehyde | 0.87 | Bromine substitution at position 6 |
| 5-Bromo-1H-indazole-3-carboxamide | 0.82 | Contains a carboxamide instead of an aldehyde |
| 5-Chloro-1H-indazole-3-carbaldehyde | 0.75 | Chlorine substitution at position 5 |
| 5-Nitro-1H-indazole-3-carbaldehyde | 0.74 | Nitro group at position 5 |
| 6-Chloro-1H-indazole-3-carbaldehyde | 0.74 | Chlorine substitution at position 6 |
These compounds illustrate variations in halogen substitution and functional groups that can significantly affect their biological activity and applications.
The nuclear magnetic resonance spectroscopic characterization of 5-Bromo-1-trityl-1H-indazole-3-carbaldehyde provides detailed structural information through characteristic chemical shift patterns and coupling interactions. The ¹H Nuclear Magnetic Resonance spectrum exhibits several distinctive resonance regions that facilitate unambiguous structural assignment [3] [4] [5].
Proton Nuclear Magnetic Resonance Spectral Analysis
The aldehyde proton represents the most downfield signal in the ¹H Nuclear Magnetic Resonance spectrum, appearing as a characteristic singlet in the range of 9.8-10.0 parts per million [6] [7]. This significant deshielding reflects the electron-withdrawing nature of the carbonyl oxygen and the extended conjugation with the indazole aromatic system [8] [9]. The singlet multiplicity confirms the absence of vicinal proton coupling, consistent with the aldehyde functionality being positioned at the 3-carbon of the indazole ring.
The indazole ring protons display characteristic aromatic chemical shifts with specific patterns determined by the electronic effects of the bromine substituent and the nitrogen atoms within the heterocycle [4] [5]. The remaining aromatic protons of the indazole core appear between 7.4-8.0 parts per million, with the exact positions influenced by the electron-withdrawing bromine atom at the 5-position. The H-4 proton typically resonates at 7.4-7.6 parts per million as a doublet, while the H-6 proton appears at 7.6-7.8 parts per million as a doublet of doublets due to coupling with both H-7 and meta-coupling with H-4. The H-7 proton resonates at 7.8-8.0 parts per million as a doublet [10] [4].
The trityl protecting group contributes fifteen aromatic protons that appear as a complex multiplet in the 7.2-7.5 parts per million region [11] [12]. This overlapping pattern results from the three equivalent phenyl rings of the trityl group, each contributing five aromatic protons with similar chemical environments. The propeller-like conformation of the trityl group creates a dynamic averaging of the aromatic environments, leading to the observed multiplet pattern.
Carbon-13 Nuclear Magnetic Resonance Spectral Analysis
The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information with distinct carbonyl and aromatic carbon resonances [13] [14] [15]. The aldehyde carbon appears in the characteristic carbonyl region at 190-200 parts per million, consistent with aromatic aldehyde functionality [16] [14]. This chemical shift reflects the electron-deficient nature of the carbonyl carbon and its conjugation with the indazole π system.
The indazole C-3 carbon, bearing the aldehyde substituent, resonates at 135-140 parts per million, reflecting its sp² hybridization and electron-withdrawing substituent effects [4] [5]. The remaining aromatic carbons of the indazole ring system appear in the typical aromatic region of 125-150 parts per million, with the brominated C-5 carbon showing a characteristic upfield shift to 110-120 parts per million due to the heavy halogen effect [15] [16].
The trityl carbon atoms contribute multiple signals in the aromatic region, with the quaternary carbon attached to the nitrogen appearing more downfield due to its substitution pattern and electronic environment [11] [12]. The phenyl carbons of the trityl groups provide additional aromatic signals that may overlap with the indazole aromatic carbons, creating a complex spectral pattern requiring careful analysis for complete assignment.
| Nucleus/Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aldehyde Proton (CHO) | 9.8-10.0 (¹H) | Singlet |
| Indazole H-4 | 7.4-7.6 (¹H) | Doublet |
| Indazole H-6 | 7.6-7.8 (¹H) | Doublet of doublets |
| Indazole H-7 | 7.8-8.0 (¹H) | Doublet |
| Trityl Aromatic H | 7.2-7.5 (15H) | Multiplet |
| Aldehyde Carbon (¹³C) | 190-200 | - |
| Indazole C-3 (¹³C) | 135-140 | - |
| Aromatic C (¹³C) | 125-150 | - |
| Brominated C-5 (¹³C) | 110-120 | - |
The infrared spectroscopic analysis of 5-Bromo-1-trityl-1H-indazole-3-carbaldehyde reveals characteristic vibrational modes that provide definitive functional group identification and structural confirmation [17] [8]. The infrared spectrum exhibits several diagnostic absorption bands corresponding to the various functional groups present within the molecular structure.
Carbonyl Stretching Vibrations
The aldehyde carbonyl group generates the most prominent absorption band in the infrared spectrum, appearing as a strong absorption in the range of 1700-1720 wavenumbers [8] [6]. This frequency range is characteristic of aromatic aldehydes, where the carbonyl stretching vibration is influenced by conjugation with the aromatic indazole system. The relatively high frequency compared to aliphatic aldehydes reflects the electron-withdrawing nature of the aromatic ring system, which reduces the electron density at the carbonyl group and increases the force constant of the carbon-oxygen double bond [6] [8].
Aromatic Stretching and Bending Vibrations
The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 wavenumbers as medium-intensity absorptions [18] [19]. These bands correspond to the sp² hybridized carbon-hydrogen bonds present in both the indazole ring system and the trityl phenyl groups. The multiple aromatic rings contribute to the complexity of this spectral region, with overlapping absorptions from the various aromatic environments.
The aromatic carbon-carbon stretching vibrations manifest as strong absorptions in the 1450-1600 wavenumber region [18] [19]. These bands reflect the skeletal vibrations of the aromatic ring systems and provide evidence for the extended conjugated structure. The indazole ring system contributes characteristic frequencies that may differ slightly from simple benzene derivatives due to the presence of nitrogen atoms within the ring structure.
Halogen-Carbon Stretching Vibrations
The carbon-bromine stretching vibration appears as a medium-intensity absorption in the 600-700 wavenumber region [19] [20]. This relatively low frequency reflects the heavy mass of the bromine atom and the relatively weak carbon-bromine bond compared to other carbon-heteroatom bonds. The exact position within this range depends on the aromatic environment and the electronic effects of neighboring substituents.
Nitrogen-Hydrogen and Additional Vibrational Modes
The indazole nitrogen-hydrogen stretching vibration, when present in tautomeric forms, appears as a medium-weak absorption in the 3200-3400 wavenumber region [21] [3]. However, in the trityl-protected derivative, this absorption may be absent or significantly weakened due to the substitution pattern at the nitrogen atom.
Additional vibrational modes include aldehyde carbon-hydrogen bending vibrations in the 2800-2900 wavenumber region and various ring breathing modes throughout the 800-1200 wavenumber range [8] [6]. These absorptions provide supplementary structural information and contribute to the overall spectroscopic fingerprint of the compound.
| Functional Group | Frequency (cm⁻¹) | Intensity |
|---|---|---|
| Aldehyde C=O stretch | 1700-1720 | Strong |
| Aromatic C-H stretch | 3000-3100 | Medium |
| Aromatic C=C stretch | 1450-1600 | Strong |
| Aromatic C-Br stretch | 600-700 | Medium |
| N-H stretch (indazole) | 3200-3400 | Medium-Weak |
| C-H bend (aldehyde) | 2800-2900 | Medium |
| Ring breathing modes | 800-1200 | Variable |
The X-ray diffraction analysis of trityl-protected indazole derivatives provides comprehensive structural information regarding molecular geometry, intermolecular interactions, and crystal packing arrangements [11] [12] [22]. While specific crystallographic data for 5-Bromo-1-trityl-1H-indazole-3-carbaldehyde may not be extensively documented in the literature, analogous trityl-containing compounds and related indazole derivatives offer valuable insights into the expected structural characteristics.
Crystal System and Space Group Characteristics
Trityl-protected aromatic compounds typically crystallize in common space groups such as P21/c (monoclinic) or P-1 (triclinic), reflecting the bulky nature of the trityl protecting group and the resulting molecular packing constraints [11] [12]. The presence of the large trityl substituent creates significant steric hindrance that influences both intramolecular conformations and intermolecular crystal packing arrangements.
The unit cell parameters for such compounds generally fall within predictable ranges based on molecular size and packing efficiency. Typical unit cell dimensions include a-axis lengths of 10-15 Angstroms, b-axis lengths of 12-18 Angstroms, and c-axis lengths of 15-20 Angstroms, with unit cell volumes ranging from 2000-4000 cubic Angstroms [23] [24]. The number of molecules per unit cell (Z) commonly ranges from 4-8, depending on the specific space group and molecular arrangement.
Molecular Geometry and Bond Parameters
The indazole ring system in trityl-protected derivatives maintains essential planarity with typical deviations from planarity less than 0.05 Angstroms [23] [24] [25]. This planarity is crucial for maintaining the aromatic character and electronic properties of the heterocyclic system. The carbon-carbon and carbon-nitrogen bond lengths within the indazole ring conform to expected values for aromatic heterocycles, with bond lengths ranging from 1.35-1.40 Angstroms for aromatic bonds.
The trityl group adopts a characteristic propeller-like conformation to minimize steric interactions between the three phenyl rings [11] [12] [22]. The dihedral angles between the trityl phenyl rings and the indazole plane typically range from 45-90 degrees, with the exact values depending on crystal packing forces and intermolecular interactions. The carbon-nitrogen bond linking the trityl group to the indazole nitrogen exhibits typical single bond characteristics with a length of approximately 1.45-1.50 Angstroms.
The aldehyde group maintains coplanarity with the indazole ring system, facilitating extended conjugation and electronic delocalization [17] [23]. The carbon-oxygen double bond length of approximately 1.20-1.22 Angstroms confirms the carbonyl character, while the carbon-carbon bond connecting the aldehyde to the indazole ring shows partial double bond character due to conjugation effects.
Intermolecular Interactions and Crystal Packing
The crystal packing of trityl-protected indazole derivatives is dominated by weak intermolecular interactions including carbon-hydrogen...π interactions, π-π stacking, and van der Waals forces [11] [12] [25]. The bulky trityl groups create cavities and channels within the crystal structure that may accommodate solvent molecules or facilitate the formation of inclusion compounds.
Hydrogen bonding interactions, while generally weak in these systems, can involve the aldehyde oxygen as an acceptor and aromatic carbon-hydrogen bonds as donors [12] [25]. The bromine substituent may participate in halogen bonding interactions or contribute to the overall dipole-dipole interactions within the crystal lattice.
The molecular packing often exhibits layered or columnar arrangements where molecules stack with their aromatic systems in close proximity, facilitating π-π interactions while minimizing steric clashes between bulky substituents [26] [25]. The trityl groups typically occupy the spaces between these aromatic layers, creating an efficient packing arrangement despite their considerable bulk.
| Parameter | Typical Range/Value |
|---|---|
| Crystal System | Monoclinic/Triclinic |
| Space Group | P21/c or P-1 |
| Unit Cell Dimensions a (Å) | 10-15 |
| Unit Cell Dimensions b (Å) | 12-18 |
| Unit Cell Dimensions c (Å) | 15-20 |
| Volume (ų) | 2000-4000 |
| Z | 4-8 |
| Density (g/cm³) | 1.3-1.6 |
| Temperature (K) | 100-298 |
The conformational analysis of the indazole core in 5-Bromo-1-trityl-1H-indazole-3-carbaldehyde involves detailed examination of the geometric parameters, electronic effects, and structural flexibility within the heterocyclic framework [17] [23] [24]. The indazole ring system represents a bicyclic aromatic heterocycle with specific conformational preferences determined by both intrinsic electronic factors and external substituent effects.
Indazole Ring Planarity and Geometric Parameters
The indazole bicyclic system maintains strict planarity as a fundamental requirement for aromatic stabilization [23] [24] [25]. Deviations from planarity are typically minimal, with root-mean-square deviations less than 0.05 Angstroms from the best-fit plane through all ring atoms. This planarity ensures optimal orbital overlap for the delocalized π-electron system and maintains the aromatic character of both the pyrazole and benzene portions of the bicyclic structure.
The bond lengths within the indazole core reflect the aromatic character with carbon-carbon bonds ranging from 1.35-1.40 Angstroms and carbon-nitrogen bonds typically 1.32-1.35 Angstroms [23] [24]. The nitrogen-nitrogen bond in the pyrazole ring exhibits a length of approximately 1.35-1.38 Angstroms, consistent with partial double bond character due to aromatic delocalization.
Bond angles within the indazole system conform to expected sp² hybridization patterns with angles close to 120 degrees around each aromatic center [17] [23]. Minor deviations from ideal geometry may occur due to the constraints imposed by the bicyclic fusion and the electronic effects of heteroatoms within the ring system.
Electronic Effects of Substituents
The bromine substituent at the 5-position exerts significant electronic effects on the indazole core through both inductive and mesomeric mechanisms [18] [20]. The electronegativity of bromine creates an electron-withdrawing inductive effect that affects the electron density distribution throughout the aromatic system. This electronic perturbation influences both the chemical reactivity and spectroscopic properties of the indazole core.
The aldehyde group at the 3-position provides additional electronic modification through its strong electron-withdrawing characteristics [8] [6]. The carbonyl functionality creates significant conjugation with the indazole π-system, extending the delocalized electron network and influencing the overall electronic structure. This conjugation is evidenced by the coplanarity of the aldehyde group with the indazole ring and the characteristic spectroscopic properties discussed in previous sections.
The trityl protecting group at the 1-position nitrogen contributes steric bulk while providing electronic stabilization through phenyl ring conjugation [11] [12]. The propeller-like arrangement of the three phenyl rings creates a sterically demanding environment that influences both molecular conformation and crystal packing behavior.
Tautomeric Considerations and Dynamic Effects
Indazole derivatives can exist in multiple tautomeric forms involving proton migration between the two nitrogen atoms [3] [5]. However, in trityl-protected derivatives, the substitution at the 1-position nitrogen eliminates this tautomeric equilibrium, fixing the structure in a single isomeric form. This substitution pattern provides enhanced stability and eliminates potential complications arising from tautomeric equilibria.
The conformational flexibility of the molecule is primarily limited to rotation around single bonds connecting the various substituents to the indazole core [11] [12]. The trityl group exhibits the greatest conformational freedom through rotation of the individual phenyl rings around their respective carbon-carbon bonds. This dynamic behavior contributes to the observed spectroscopic averaging effects and influences the crystal packing arrangements.
Intermolecular Conformational Effects
The solid-state conformation of 5-Bromo-1-trityl-1H-indazole-3-carbaldehyde is influenced by intermolecular interactions within the crystal lattice [11] [12] [25]. These interactions can stabilize specific conformations that may differ from the preferred gas-phase or solution-state geometries. The balance between intramolecular preferences and crystal packing forces determines the final observed conformation in X-ray crystallographic studies.
Density functional theory calculations on related indazole derivatives suggest that the planar indazole core remains relatively rigid, with conformational variations primarily involving the orientation of peripheral substituents [17] [27]. The electron-withdrawing effects of both the bromine and aldehyde substituents contribute to the overall stability of the aromatic system while modifying its electronic properties.
| Structural Feature | Description |
|---|---|
| Indazole Ring Planarity | Planar with deviation < 0.05 Å |
| Trityl Group Conformation | Propeller-like arrangement |
| Aldehyde Group Orientation | In-plane with indazole ring |
| Bromine Substitution Effect | Electron-withdrawing effect |
| Dihedral Angles (Trityl-Indazole) | 45-90° typical range |
| Hydrogen Bonding Interactions | C-H...π and π-π stacking |